molecular formula C11H16ClNO B583462 Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) CAS No. 158890-35-8

Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci)

Cat. No.: B583462
CAS No.: 158890-35-8
M. Wt: 213.705
InChI Key: ZZHPFMBWLWMMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids

Chemical Reactions Analysis

Types of Reactions

Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of isoquinoline derivatives include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline derivatives can yield quinolines, while reduction can produce tetrahydroisoquinolines . Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline derivatives .

Properties

CAS No.

158890-35-8

Molecular Formula

C11H16ClNO

Molecular Weight

213.705

IUPAC Name

2-chloro-1-(3,4,5,6,7,8-hexahydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H16ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-8H2

InChI Key

ZZHPFMBWLWMMJS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)CCN(C2)C(=O)CCl

Synonyms

Isoquinoline, 2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro- (9CI)

Origin of Product

United States

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